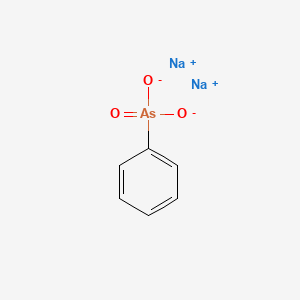

Sodium phenylarsonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H5AsNa2O3 |

|---|---|

Molecular Weight |

246.00 g/mol |

IUPAC Name |

disodium;dioxido-oxo-phenyl-λ5-arsane |

InChI |

InChI=1S/C6H7AsO3.2Na/c8-7(9,10)6-4-2-1-3-5-6;;/h1-5H,(H2,8,9,10);;/q;2*+1/p-2 |

InChI Key |

IDQWLYXYOJVSLB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Redox Reactions with Thiols

Sodium phenylarsonate undergoes reduction when reacting with dithiols like 2,3-dimercaptopropane-1-sulfonate (DMPS). The pentavalent arsenic (Asᴠ) is reduced to trivalent arsenic (Asᴵᴵᴵ), forming a stable conjugate via As–S bond formation within a five-membered chelate ring .

Mechanism :

-

Reduction : Asᴠ → Asᴵᴵᴵ by DMPS.

-

Chelation : Trivalent arsenic binds to two thiol groups of DMPS.

Key Observations :

-

Stereochemistry : The reaction produces syn and anti diastereomers (Fig. 1) .

-

Rate dependence : Reaction speed correlates with substituents on the phenyl ring. Electron-withdrawing groups (e.g., nitro) accelerate the reaction, while electron-donating groups (e.g., amino) slow it .

Table 1: Half-lives (t₁/₂) of this compound Derivatives with DMPS at pH 6

| Substituent on Phenyl Ring | t₁/₂ (min) |

|---|---|

| None (PAA) | 29 |

| 4-Hydroxy-3-nitro (HNPAA) | 43 |

| 2-Amino (o-APAA) | 53 |

| 4-Amino (p-APAA) | 79 |

Data derived from NMR monitoring of reaction progress .

pH-Dependent Reactivity

The reaction kinetics of this compound with DMPS are highly pH-sensitive:

-

Low pH (1–4) : Rapid conversion due to reduced electrostatic repulsion between reactants.

-

High pH (>8) : Negligible reaction due to deprotonation of DMPS thiol groups and increased negative charge on arsenic species .

Figure 2 : Reaction progress curves show faster conversion under acidic conditions compared to neutral or alkaline environments .

Biological Interactions

This compound inhibits enzymes like pyruvate dehydrogenase (PDH) and 2-oxoglutarate dehydrogenase (KGDH) by binding to lipoic acid cofactors, disrupting mitochondrial ATP production .

Key Findings :

-

Inhibition potency : Trivalent arsenic species (Asᴵᴵᴵ) are more potent inhibitors than pentavalent forms .

-

Oxidative stress : Enzyme inhibition leads to ROS generation, exacerbating cellular damage .

Thermal Decomposition

Heating this compound in air may yield arsenic oxides (As₂O₃/As₂O₅) and sodium arsenates, though detailed thermal studies are sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.